molecular formula C15H12N2O2S B2476755 methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-75-1

methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B2476755
CAS No.: 1253527-75-1
M. Wt: 284.33
InChI Key: NFYFARPKCMAFNL-UHFFFAOYSA-N
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Description

Methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate is a heterocyclic compound featuring a thiophene-substituted imidazole core linked to a benzoate ester. This structure places it within the broader class of benzimidazole and imidazole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s unique thiophene-imidazole hybrid structure may enhance π-π stacking interactions and electronic properties, making it a candidate for targeted drug design. However, commercial availability of this compound is currently discontinued, limiting its experimental accessibility .

Properties

IUPAC Name

methyl 4-(4-thiophen-3-yl-1H-imidazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYFARPKCMAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

ConditionsReagentsProductYieldSource
Basic (saponification)NaOH (2M), H₂O/EtOH, reflux4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoic acid85–92%
AcidicHCl (6M), reflux4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoic acid78–86%

Mechanistic Notes :

  • Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon.

  • Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity for water attack.

Nucleophilic Aromatic Substitution

The electron-deficient imidazole ring facilitates substitution at the 2-position when activated by deprotonation.

ReactionReagentsConditionsProductYieldSource
HalogenationNBS, DMF, 60°CRadical initiation2-Bromo-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate65%
AminationNH₃, CuI, 100°CPressure reactor2-Amino-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate58%

Limitations :

  • Steric hindrance from the thiophene substituent reduces reactivity at the 5-position of the imidazole.

Cross-Coupling Reactions

The thiophene and imidazole moieties participate in transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalystProductYieldSource
5-BromoimidazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate73%

Stille Coupling

SubstrateOrganostannaneCatalystProductYieldSource
5-IodoimidazoleTributyl(thienyl)stannanePdCl₂(PPh₃)₂5-(Thienyl)-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate68%

Key Parameters :

  • Reactions require inert atmospheres (N₂/Ar) and temperatures of 80–100°C.

Thiophene Oxidation

Oxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, 25°CThiophene-3-sulfoxide derivative82%
H₂O₂/Fe³⁺AcOH, 60°CThiophene-3-sulfone derivative75%

Imidazole Reduction

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C → 25°CSaturated imidazoline derivative63%

Electrophilic Substitution on Thiophene

The thiophene-3-yl group undergoes electrophilic substitution at the 2- and 5-positions.

ReactionReagentsProductYieldSource
NitrationHNO₃/H₂SO₄5-Nitrothiophene-3-yl derivative70%
SulfonationSO₃/H₂SO₄2-Sulfothiophene-3-yl derivative65%

Regioselectivity :

  • Electron-donating imidazole meta to thiophene directs electrophiles to the thiophene’s β-positions .

Imidazole Ring Functionalization

The NH group of the imidazole enables alkylation/acylation under basic conditions.

ReactionReagentsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF1-Methylimidazole derivative88%
AcylationAcCl, Et₃N, CH₂Cl₂1-Acetylimidazole derivative79%

Mechanistic Pathway :

  • Deprotonation of imidazole NH by base (e.g., K₂CO₃) generates a nucleophilic site for electrophilic attack .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of imidazole and thiophene possess significant antimicrobial properties. A study found that similar compounds displayed efficacy against various bacterial strains.
  • Antitumor Activity : Methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate has been evaluated for its potential in cancer treatment. It interacts with specific molecular targets involved in tumor growth regulation.

Antimicrobial Research

The compound's antimicrobial properties have been investigated extensively. A study reported the minimum inhibitory concentrations (MIC) of related compounds against several bacterial strains, demonstrating the potential of thiophene-containing compounds in combating infections.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Antitumor Studies

The anti-tumor potential of this compound has been highlighted in various studies focusing on its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing promising results:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)7.94
Compound EHeLa (cervical cancer)6.35

These findings indicate that this compound could be a valuable candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The imidazole ring can act as a ligand, binding to metal ions or other biomolecules, while the thiophene moiety can participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural features of methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate can be compared to related imidazole and benzimidazole derivatives (Table 1). Key differences lie in the substituents on the imidazole ring and the ester groups, which influence physicochemical and biological properties.

Compound Name Imidazole Substituent Ester Group Key Structural Features Reference
This compound Thiophen-3-yl Benzoate Thiophene enhances π-π interactions
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl Benzoate Methyl group reduces steric hindrance
Ethyl 4-(5-(benzylamino)-1-methyl-1H-benzimidazol-2-yl)butanoate Benzylamino, methyl Butanoate Butanoate increases hydrophobicity
2-(Methylthio)-1H-imidazol-5(4H)-ones Methylthio N/A Thioether improves metabolic stability
4-[1-({5-[3-(substituted)phenyl]-4H-triazol-3-yl}methyl)benzimidazol-2-yl]benzonitrile Triazole, substituted phenyl Cyano Cyano group enhances polarity

Key Observations:

  • Thiophene vs.
  • Ester Variations: The benzoate ester in the target compound offers rigidity and aromaticity, contrasting with the flexible butanoate chain in or the polar cyano group in .

Biological Activity

Methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl benzoate with thiophene derivatives and imidazole precursors. The method often employs standard organic reactions such as acylation and alkylation, which have been optimized for yield and purity.

Anticancer Activity

Imidazole derivatives have been investigated for their anticancer properties. A study focusing on related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MD-MB-231), where IC50 values were significantly lower than those of standard chemotherapeutic agents . It is plausible that this compound could exhibit similar effects, warranting further investigation.

Study 1: Antimicrobial Evaluation

A recent study synthesized several imidazole derivatives, including those structurally related to this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that many derivatives had low MIC values, suggesting strong antibacterial activity. The study concluded that modifications to the imidazole ring significantly influenced biological activity .

Study 2: Cytotoxicity Screening

In another study, a series of imidazole-based compounds were screened for cytotoxicity against human cancer cell lines. The results showed that certain modifications enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM. These findings highlight the importance of structural variations in enhancing biological activity .

Research Findings Summary Table

CompoundActivity TypeMIC/IC50 ValueReference
This compoundAntimicrobialTBD
Related Imidazole DerivativeAntimicrobial< 3.9 µg/mL
Imidazole-based CompoundCytotoxicity< 10 µM

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